![molecular formula C27H32ClNO2 B2801138 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 122432-19-3](/img/structure/B2801138.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BPP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. BPP is a selective β2-adrenergic receptor agonist, which means that it binds to and activates a specific type of receptor found in cells throughout the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Isotopomer Preparation
- The synthesis of a 5HT1A antagonist, closely related to the compound of interest, was achieved in multiple steps from (L)-serine-[3-14C], resulting in a product with high radiochemical purity. This process is significant in pharmaceutical chemistry for developing targeted therapeutic agents (Czeskis, 1998).
Diverse Compound Library Creation
- A structurally diverse library of compounds was generated using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcasing the versatility of related compounds in synthetic chemistry for creating a wide range of potentially biologically active molecules (Roman, 2013).
Antiproliferative Activity
- Compounds structurally similar to the one showed significant antiproliferative activity on human lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).
Antagonistic Activity
- A derivative of this compound was synthesized as an α_1 receptor antagonist, which is crucial in the development of drugs targeting various cardiovascular and neurological disorders (Hon, 2013).
Antimicrobial and Antiradical Activity
- Related compounds demonstrated antimicrobial and antioxidant activities, though these were lower compared to certain beta blockers, indicating their potential in combating infections and oxidative stress (Čižmáriková et al., 2020).
Dual Receptor Antagonism and SSRI Activities
- A series of compounds, including the one under discussion, exhibited potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. This finding is highly relevant in the field of antidepressant drug development (Takeuchi et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of this compound are associated with the neurodegenerative cascade of Alzheimer’s disease (AD) . The compound is part of a novel series of benzyl piperazine/piperidine based multifunctional agents .
Mode of Action
The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It interferes with the rate of peptide nucleation, leading to short fibrillar aggregates . It also inhibits Acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site .
Biochemical Pathways
The compound affects the biochemical pathways involved in the neurodegenerative cascade of AD . It potentially binds to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Pharmacokinetics
It is known that the compound exerts neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .
Result of Action
The compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil . This suggests that the compound has a disease-modifying potential towards the management of AD .
Action Environment
The compound’s ability to exert neuroprotective action and inhibit ros generation suggests that it may be effective in various oxidative environments .
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2.ClH/c29-26(20-28-17-15-23(16-18-28)19-22-7-3-1-4-8-22)21-30-27-13-11-25(12-14-27)24-9-5-2-6-10-24;/h1-14,23,26,29H,15-21H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKNATWLUIANHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.